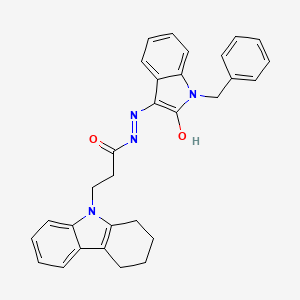
(Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a useful research compound. Its molecular formula is C30H28N4O2 and its molecular weight is 476.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N'-(1-benzyl-2-oxoindolin-3-ylidene)-3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves the condensation of 1-benzyl-2-oxoindoline derivatives with hydrazides. The reaction typically occurs under mild conditions, often utilizing microwave irradiation to enhance yields and reduce reaction times. The structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar indoline derivatives. For instance, Schiff bases derived from indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) gyrase, with IC50 values ranging from 50 to 157 μM . This suggests that the structural components of this compound may confer similar antimicrobial properties.
Anticancer Activity
Indole and its derivatives are known for their anticancer properties. Research indicates that compounds with an indole moiety can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound in focus has not been extensively studied in vitro or in vivo for anticancer effects; however, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Isatin Moiety : The presence of the isatin structure is crucial for interaction with target enzymes like DNA gyrase.
- Aromatic Rings : The benzyl and carbazole groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Research has shown that similar indoline derivatives exhibit various biological activities:
- Antimicrobial Studies : A series of indoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Studies : Compounds with structural similarities to this compound have been tested against multiple cancer cell lines, revealing IC50 values in the micromolar range.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Organism/Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Indoline A | Mycobacterium tuberculosis | 50 | Antimicrobial |
| Indoline B | Staphylococcus aureus | 75 | Antimicrobial |
| Indoline C | HeLa Cells | 30 | Anticancer |
| Indoline D | MCF7 Cells | 45 | Anticancer |
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c35-28(18-19-33-25-15-7-4-12-22(25)23-13-5-8-16-26(23)33)31-32-29-24-14-6-9-17-27(24)34(30(29)36)20-21-10-2-1-3-11-21/h1-4,6-7,9-12,14-15,17,36H,5,8,13,16,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJFFDLFIMYOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














